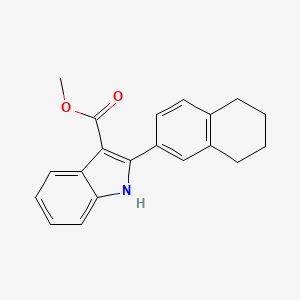

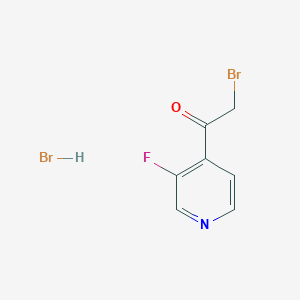

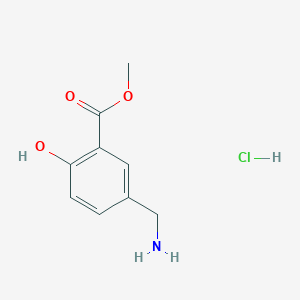

![molecular formula C12H19N3 B1520728 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 933702-70-6](/img/structure/B1520728.png)

1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine

Vue d'ensemble

Description

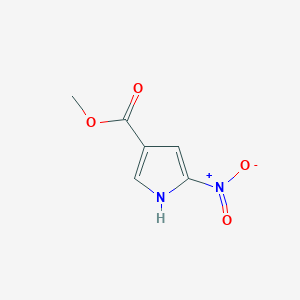

“1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” is a chemical compound with the molecular weight of 205.3 . It is a liquid at room temperature . The IUPAC name for this compound is 1-[2-(4-pyridinyl)ethyl]-4-piperidinamine .

Molecular Structure Analysis

The InChI code for “1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” is 1S/C12H19N3/c13-12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11/h1-2,6-7,12H,3-5,8-10,13H2 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 205.3 . The storage temperature for this compound is 4 degrees Celsius .

Applications De Recherche Scientifique

Anticancer Agent

Piperidine derivatives, including 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine , have been explored for their potential as anticancer agents. The compound’s ability to interact with various biological targets can be harnessed to inhibit the growth of cancer cells or induce apoptosis .

Antiviral Activity

Research has indicated that piperidine-based compounds can exhibit antiviral properties. This includes the potential to disrupt viral replication processes or interfere with proteins critical to the viral life cycle .

Antimalarial Applications

The structural motif of piperidine is often present in molecules with antimalarial activity. Scientists are investigating the efficacy of 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine in this context, aiming to develop new treatments for malaria .

Antimicrobial and Antifungal Uses

Due to its structural characteristics, 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine may serve as a scaffold for developing antimicrobial and antifungal agents, potentially leading to new classes of antibiotics .

Antihypertensive Effects

Piperidine derivatives can act on various pathways that regulate blood pressure. Research into 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine could lead to novel antihypertensive medications .

Analgesic Properties

The compound’s interaction with neural receptors may provide a basis for developing new pain-relief drugs. Its analgesic properties are being studied for their potential to treat chronic pain conditions .

Anti-Alzheimer’s Disease

There is ongoing research into the role of piperidine derivatives in neuroprotection and their potential use in treating neurodegenerative diseases like Alzheimer’s .

Antipsychotic and Anticoagulant Effects

Finally, 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine is being examined for its possible antipsychotic and anticoagulant applications, which could lead to new treatments for psychiatric disorders and blood clot prevention .

Safety and Hazards

The compound has been classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

While specific future directions for “1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests that “1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” and similar compounds may have potential applications in drug discovery and development.

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include 1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine, are utilized in various therapeutic applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interfere with various stages of disease progression depending on their specific therapeutic application .

Biochemical Pathways

Piperidine derivatives have been shown to affect a wide range of biochemical pathways, leading to their diverse therapeutic applications .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Piperidine derivatives have been shown to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic applications .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .

Propriétés

IUPAC Name |

1-(2-pyridin-4-ylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11/h1-2,6-7,12H,3-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMSGHHKUDNZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

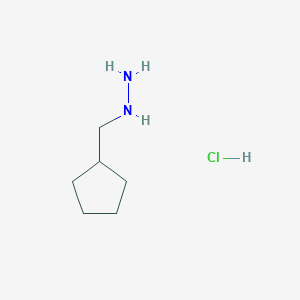

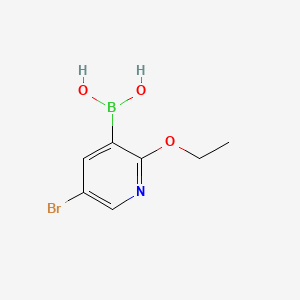

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)